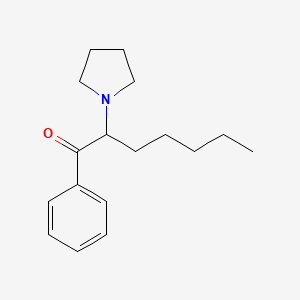

1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one

Description

1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one (α-PHPP, PV8) is a synthetic cathinone belonging to the α-pyrrolidinophenone class of new psychoactive substances (NPS). Structurally, it features a heptanone backbone substituted with a phenyl group at position 1 and a pyrrolidine ring at position 2. This compound has been identified in forensic and pharmacological studies due to its stimulant properties, which arise from its ability to inhibit monoamine reuptake transporters, particularly dopamine and norepinephrine .

Properties

CAS No. |

13415-83-3 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 |

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylheptan-1-one |

InChI |

InChI=1S/C17H25NO/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3 |

InChI Key |

DLRWKNLMJAIFQB-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

Canonical SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

Other CAS No. |

13415-83-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Increasing alkyl chain length (C4 to C8) correlates with higher lipophilicity, enhancing blood-brain barrier penetration and prolonging central nervous system effects .

- PV8’s heptanone chain balances lipophilicity and metabolic stability, making it more potent than shorter-chain analogs like α-PVP but less persistent than PV9 .

Metabolic Pathways

Metabolic studies in humans and HepaRG cell models reveal chain-length-dependent differences:

- PV8 (C7): Primary metabolites include 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-ol (α-PHPP-M1, hydroxylation) and α-(2″-oxo-pyrrolidino)heptanophenone (α-PHPP-M2, oxidation). Unique amino acid adducts (glycine and alanine conjugates) have been identified in vitro, suggesting novel detoxification pathways .

- Shorter Chains (e.g., α-PBP, C4): Predominantly undergo β-keto reduction and N-dealkylation without amino acid conjugation .

- Longer Chains (e.g., PV9, C8) : Exhibit delayed metabolism due to increased steric hindrance, leading to prolonged detection windows in urine .

Pharmacological Effects

Animal studies comparing PV8 with α-PVP (C5) and PV9 (C8) demonstrate:

- Dopaminergic Activity : PV8 increases striatal dopamine levels by 250% (vs. 180% for α-PVP and 320% for PV9) in mice, indicating a chain-length-dependent effect on neurotransmitter release .

- Behavioral Stimulation : PV8 induces hyperlocomotion at lower doses (3 mg/kg) compared to α-PVP (5 mg/kg), but with shorter duration than PV9 (8 mg/kg) .

Toxicological Profiles

- PV8 : Hepatotoxicity is evidenced by altered cholesterol metabolism in HepaRG cells and elevated N-methylnicotinamide, a marker of mitochondrial dysfunction .

- α-PBP (C4) : Associated with acute cardiotoxicity in rodent models, likely due to rapid systemic absorption .

- PV9 (C8) : Prolonged QT interval in cardiovascular studies, suggesting higher arrhythmogenic risk .

Legal Status

All α-pyrrolidinophenones are Schedule I substances in the U.S. under the Controlled Substances Act. However, regional variations exist:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.